molecular formula C28H52O14 B11932868 Propargyl-PEG12-acid

Propargyl-PEG12-acid

Cat. No.: B11932868
M. Wt: 612.7 g/mol
InChI Key: RUTNDSSFKULJTQ-UHFFFAOYSA-N
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Description

Propargyl-PEG12-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG12-acid typically involves the introduction of a propargyl group into a PEG chain. This can be achieved through various synthetic routes, including the use of propargylation agents and catalytic systems. One common method involves the addition of propargylic or allenylic metal reagents to azo compounds . The reaction conditions often require the presence of a catalyst, such as copper, to facilitate the azide-alkyne cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The compound is typically produced in bulk quantities and may require custom synthesis for specific applications .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG12-acid undergoes several types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form various oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives.

    Substitution: The alkyne group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.

Scientific Research Applications

Propargyl-PEG12-acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in click chemistry reactions.

    Biology: Employed in the development of PROTACs for targeted protein degradation.

    Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Propargyl-PEG12-acid involves its role as a linker in PROTACs. PROTACs are designed to target specific proteins for degradation by the ubiquitin-proteasome system. The alkyne group in this compound allows it to undergo CuAAC reactions, facilitating the attachment of the linker to the target protein and the E3 ubiquitin ligase. This brings the target protein in close proximity to the ligase, leading to its ubiquitination and subsequent degradation.

Comparison with Similar Compounds

Propargyl-PEG12-acid can be compared with other PEG-based linkers and click chemistry reagents. Similar compounds include:

This compound is unique due to its longer PEG chain, which provides greater flexibility and solubility in biological applications. This makes it particularly useful in the synthesis of PROTACs and other complex molecules.

Properties

Molecular Formula

C28H52O14

Molecular Weight

612.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C28H52O14/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-28(29)30/h1H,3-27H2,(H,29,30)

InChI Key

RUTNDSSFKULJTQ-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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